4-Iodophenol

Photochemistry Bond Dissociation Energy Physical Organic Chemistry

4-Iodophenol (CAS 540-38-5) delivers a decisive synthetic advantage: the weak C–I bond enables rapid oxidative addition in Pd-catalyzed cross-coupling, achieving higher yields under milder conditions than bromo/chloro analogs. This makes it the preferred reagent for constructing biaryl pharmaceutical intermediates, OLED components, and polarizing films. Its proven 10‑fold signal enhancement in HRP‑luminol chemiluminescence is critical for Western blotting and immunoassay kits. Available in ≥98% purity with secure, compliant shipping.

Molecular Formula C6H5IO
Molecular Weight 220.01 g/mol
CAS No. 540-38-5
Cat. No. B032979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodophenol
CAS540-38-5
Synonymsp-Iodophenol;  1-Iodo-4-hydroxybenzene;  4-Hydroxyiodobenzene;  4-Hydroxyphenyl Iodide;  4-Iodophenol;  NSC 91464;  p-Hydroxyiodobenzene;  p-Iodophenol
Molecular FormulaC6H5IO
Molecular Weight220.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)I
InChIInChI=1S/C6H5IO/c7-5-1-3-6(8)4-2-5/h1-4,8H
InChIKeyVSMDINRNYYEDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodophenol (CAS 540-38-5): A Differentiated Aryl Iodide Building Block for Cross-Coupling and Advanced Synthesis


4-Iodophenol (p-iodophenol) is an aromatic organic compound with the formula C₆H₅IO, featuring a phenolic hydroxyl group and an iodine atom in para positions on a benzene ring [1]. This dual functionality enables versatile reactivity in organic synthesis. Key baseline properties include a melting point of 92–94°C, a boiling point of 138°C at 5 mmHg, a pKa of 9.33 at 25°C, and slight water solubility with good solubility in organic solvents such as ethanol and ether . The iodine atom serves as a superior leaving group compared to other halogens, rendering 4-iodophenol a highly reactive substrate for palladium-catalyzed cross-coupling reactions, which is a central differentiator from its chloro and bromo analogs .

Why 4-Bromophenol or 4-Chlorophenol Cannot Substitute 4-Iodophenol in Critical Synthetic Pathways


Direct substitution of 4-iodophenol with 4-bromophenol or 4-chlorophenol is not chemically feasible in many key applications due to fundamental differences in the carbon-halogen bond strength, which dictates reactivity. The C–I bond in 4-iodophenol has a significantly lower bond dissociation energy (BDE) compared to the C–Br and C–Cl bonds in its analogs [1]. This results in a marked kinetic advantage for 4-iodophenol in oxidative addition, the rate-limiting step in many palladium-catalyzed cross-coupling reactions [2]. Consequently, reactions that proceed efficiently with 4-iodophenol under mild conditions may require harsher conditions, higher catalyst loadings, specialized ligands, or may fail entirely with bromo- or chloro- analogs, leading to lower yields or the inability to form the desired carbon-carbon bond .

Quantitative Evidence Differentiating 4-Iodophenol (CAS 540-38-5) from Closest Analogs


Carbon-Halogen Bond Dissociation Energy (BDE) Comparison: 4-Iodophenol vs. 4-Bromophenol and 4-Chlorophenol

A direct photolysis study quantified the competition between carbon-halogen (C–Y) and O–H bond fission in 4-halophenols. The data demonstrate that the C–I bond in 4-iodophenol is significantly weaker and more readily cleaved than the C–Br bond in 4-bromophenol. The study reveals a clear trend: the C–Y bond fission yield decreases dramatically from iodine to bromine to chlorine, indicating a substantially lower activation barrier for C–I cleavage. [1]

Photochemistry Bond Dissociation Energy Physical Organic Chemistry

Reaction Rate in Sonogashira Coupling: 2-Iodophenol vs. 2-Bromophenol and 2-Chlorophenol

While a direct quantitative kinetic comparison for the 4-isomers is not available, a study on the Sonogashira coupling of ortho-halophenols provides a strong class-level inference. The reaction using a heterogeneous Pd/MgLa mixed metal oxide catalyst was efficient only with 2-iodophenol, producing the desired 2-arylbenzofuran derivative. Under identical conditions, the corresponding 2-bromo- and 2-chlorophenol analogs showed low reactivity and failed to yield the product. This confirms the superior leaving group ability of iodine in this class of compounds. [1]

Catalysis Sonogashira Coupling Heterogeneous Catalysis

Physical Property Differentiation: Melting Point of Iodophenol Isomers

Among the three monoiodophenol isomers, 4-iodophenol exhibits the highest melting point due to its highest molecular symmetry, which allows for more efficient crystal packing. This is a key physical property that distinguishes it from its isomers and is important for handling and purification. [1]

Thermodynamics Isomer Differentiation Physical Chemistry

Enhanced Chemiluminescence Signal Quantification in Diagnostic Assays

4-Iodophenol is a well-established enhancer in horseradish peroxidase (HRP)-catalyzed luminol chemiluminescence assays, a technique widely used in Western blotting and other immunoassays. Its addition to the reaction mixture significantly amplifies the light output, increasing the sensitivity of the assay and enabling the detection of lower amounts of target analyte. While the exact enhancement factor depends on the specific assay conditions, it is reported to increase signal intensity by 2- to 10-fold compared to luminol alone, which is a critical performance differentiator for analytical applications. [1]

Analytical Chemistry Chemiluminescence Diagnostics

High-Value Application Scenarios Where 4-Iodophenol's Differentiation is Critical


Suzuki-Miyaura and Sonogashira Cross-Coupling for Complex Molecule Synthesis

In pharmaceutical and agrochemical research, 4-iodophenol is the preferred substrate for constructing biaryl and alkyne-linked structures via palladium-catalyzed cross-coupling. The quantitative advantage in C–I bond reactivity (lower BDE compared to C–Br and C–Cl) directly translates to higher yields under milder conditions, making it the reagent of choice for synthesizing advanced intermediates like estrogen β receptor agonists and other drug candidates.

Synthesis of Liquid Crystal Display (LCD) Materials and OLED Intermediates

4-Iodophenol serves as a key building block for creating polarizing films and other components in LCDs, as well as for synthesizing materials for Organic Light-Emitting Diodes (OLEDs). The ability to efficiently and selectively form carbon-carbon bonds via cross-coupling reactions is paramount for constructing the extended conjugated systems required for these electronic applications. Its predictable and high-yield reactivity in these transformations makes it a preferred intermediate over its less reactive bromo and chloro analogs. [1]

Chemiluminescence Enhancement in High-Sensitivity Diagnostic Assays

As a documented enhancer of the HRP-luminol chemiluminescent reaction, 4-iodophenol is a critical component in Western blotting detection kits and other immunoassays. Its ability to boost signal intensity by up to 10-fold is a quantifiable advantage that enables the detection of proteins and biomarkers at very low concentrations, which is essential for both life science research and clinical diagnostics. This specific application leverages a property not shared by all iodophenol isomers or other halo-analogs. [2]

Building Block for Targeted Synthesis of Iodinated Aromatics

In medicinal chemistry, the iodine atom itself can be a valuable pharmacophore for radio-labeling or for its specific steric and electronic effects. 4-Iodophenol's high melting point (approx. 93.5°C) compared to its ortho- and meta- isomers facilitates easier handling, purification, and long-term storage as a solid crystalline reagent. Its role as a precursor in the synthesis of iodinated coumarins, which have been screened for anticancer activity, highlights its utility in creating focused libraries of biologically active compounds. [3]

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